15S-Hepe

5-lipoxygenase inhibition leukotriene synthesis anti-inflammatory

15S-Hepe (15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a chiral, enzymatically synthesized monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) via 15-lipoxygenase. It serves as a pathway-specific precursor to specialized pro-resolving mediators (SPMs) and exhibits enantiomer-dependent inhibition of 5-lipoxygenase.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 86282-92-0
Cat. No. B163520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15S-Hepe
CAS86282-92-0
Synonyms15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1
InChIKeyWLKCSMCLEKGITB-DBVSHIMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

15S-Hepe (CAS 86282-92-0) Procurement Guide: Key Differentiation from Hydroxyeicosapentaenoic Acid Analogs


15S-Hepe (15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid) is a chiral, enzymatically synthesized monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) via 15-lipoxygenase . It serves as a pathway-specific precursor to specialized pro-resolving mediators (SPMs) and exhibits enantiomer-dependent inhibition of 5-lipoxygenase . Unlike simple anti-inflammatory readouts common to its class, its distinct stereochemistry dictates both its biosynthetic handling and its potency in relevant enzymatic and cellular assays, making enantiopure sourcing critical for reproducible pharmacology [1].

Why 15S-Hepe Cannot Be Substituted by Other HEPE Isomers or Racemic Mixtures


Substituting 15S-Hepe with a racemic (±)15-HEPE mixture or a different positional isomer (e.g., 5-HEPE, 12-HEPE) introduces critical variability. The (S)-enantiomer is the product of enzymatic 15-lipoxygenation, whereas the (R)-enantiomer arises from aspirin-modified COX-2 pathways [1]. These isoforms engage distinct receptors and downstream signaling cascades. Empirical data confirm that 15S-HEPE and 5-HEPE regulate divergent gene sets in eukaryotic models, with 5-HEPE affecting 24 genes primarily at early embryogenesis while 15-HEPE targets only stress-related genes at later developmental stages [2]. Furthermore, only the pure (S)-enantiomer has documented 5-LO inhibitory activity (IC₅₀ 28 µM), a property not established for the (R)-form [3]. Using undefined mixtures therefore compromises target engagement specificity, assay reproducibility, and data interpretability in both mechanistic and translational studies.

15S-Hepe Quantitative Differentiation Evidence Against Closest Analogs


Enantioselective 5-Lipoxygenase Inhibition: 15S-HEPE vs. Racemate and Positional Isomers

15S-HEPE inhibits 5-lipoxygenase (5-LO) in RBL-1 cells with an IC₅₀ of 28 µM, providing a defined benchmark for anti-leukotriene activity . This inhibition is attributed to the specific (S)-enantiomer; the (R)-enantiomer and racemic mixture lack documented potency against this target . In contrast, the positional isomer 5-HEPE serves as a 5-LO substrate rather than an inhibitor, generating pro-inflammatory leukotrienes, while 12-HEPE acts as a substrate competitor for arachidonic acid at 5-LO with a different mechanistic profile .

5-lipoxygenase inhibition leukotriene synthesis anti-inflammatory

Divergent Transcriptomic Fingerprints: 15-HEPE vs. 5-HEPE in Embryotoxicity Models

In sea urchin (Paracentrotus lividus) embryos, 15-HEPE and 5-HEPE exhibit starkly divergent transcriptomic effects [1]. 15-HEPE upregulated only stress-related genes at the pluteus stage, whereas 5-HEPE targeted 24 genes predominantly at the blastula and swimming blastula stages [2]. This difference in the number, identity, and temporal regulation of gene targets demonstrates that the hydroxyl position dictates the biological response, ruling out interchangeability between HEPE isomers in toxicological or pharmacological studies [3].

developmental toxicity gene expression profiling oxylipin signaling

In Vivo Anti-Melanoma Efficacy: 15S-HEPE Monotherapy vs. Vehicle Control

In a syngeneic B16 melanoma model (C57BL/6J mice), intraperitoneal administration of 15S-HEPE at 4 µg/kg/day resulted in a 52.8% tumor growth inhibition rate relative to vehicle control [1]. This response was accompanied by increased numbers of tumor-infiltrating CD8⁺ and CD4⁺ T cells and elevated CD44⁺ activated T cell subsets, indicating immune-mediated anti-tumor activity [2]. Notably, the same dose failed to inhibit tumor growth in immunodeficient nude mice, confirming the T cell-dependent mechanism and differentiating 15S-HEPE from directly cytotoxic agents [3].

melanoma immunotherapy tumor growth inhibition T cell infiltration

Enantiomeric Purity and Assay Reproducibility: 15S-HEPE vs. Racemic (±)15-HEPE

Commercially available 15S-HEPE MaxSpec® standards (Cayman Chemical) are certified quantitative-grade materials prepared specifically for mass spectrometry and applications requiring batch-to-batch consistency [1]. In contrast, (±)15-HEPE is a racemic mixture produced by non-enzymatic oxidation of EPA, containing equal amounts of 15(R)-HEPE and 15(S)-HEPE with no documented specific biological activity attributed to the mixture . The racemate's undefined enantiomeric contribution precludes its use in quantitative lipidomics and pharmacological dose-response studies where stereospecific target engagement is critical [2].

analytical standard enantiomeric purity quantitative reproducibility

15S-Hepe Application Scenarios Based on Verified Differentiation Evidence


Enantioselective 5-Lipoxygenase Pharmacology

Researchers investigating leukotriene-driven inflammation (asthma, psoriasis, cardiovascular disease) require the pure (S)-enantiomer to achieve the documented 28 µM IC₅₀ against RBL-1 cell 5-LO . Substitution with racemic mixtures or other HEPE isomers compromises target engagement and invalidates dose-response comparisons with prior literature.

Immune-Oncology and T Cell-Mediated Tumor Immunotherapy

The patent-demonstrated 52.8% tumor growth inhibition in immunocompetent C57BL/6J mice, coupled with increased CD8⁺/CD4⁺ tumor-infiltrating lymphocytes and CD44⁺ activation markers, positions 15S-HEPE as a chemical probe for studying endogenous T cell activation in melanoma [1]. The immune-dependent mechanism (no efficacy in nude mice) further supports its use in combination immunotherapy research.

Quantitative Lipidomics and Oxylipin Profiling

MaxSpec® grade 15S-HEPE provides the certified enantiomeric purity and concentration accuracy required for LC-MS/MS-based oxylipin panels and specialized pro-resolving mediator (SPM) pathway analysis [2]. Its use as a calibration standard ensures inter-laboratory reproducibility when quantifying endogenous 15-HEPE levels in biological matrices.

Developmental and Ecotoxicology Models

Studies on diatom-derived oxylipin effects on marine invertebrate reproduction and development require positionally defined HEPEs. 15-HEPE's distinct transcriptomic fingerprint (stress genes at pluteus stage) relative to 5-HEPE (24 genes at blastula stage) makes isomer-confirmed sourcing essential for interpreting mechanistic toxicology data [3].

Technical Documentation Hub

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